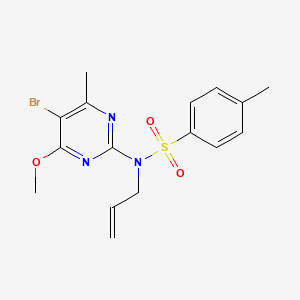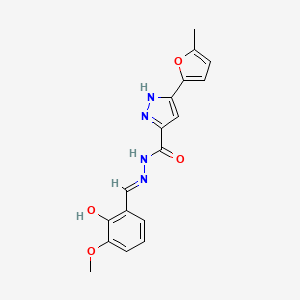![molecular formula C24H18N4OS B11672118 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼是一种复杂的化合物,它具有蒽、苯并咪唑和酰肼等功能基团的独特组合。
准备方法
合成路线和反应条件
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼的合成通常涉及多步骤过程:
蒽衍生物的形成: 起始材料蒽经甲酰化反应在9位引入甲酰基,生成蒽-9-甲醛。
苯并咪唑衍生物的合成: 1H-苯并咪唑-2-硫醇通过邻苯二胺与二硫化碳的缩合反应合成。
缩合反应: 蒽-9-甲醛然后在酸性或碱性条件下与2-(1H-苯并咪唑-2-硫基)乙酰肼反应,形成最终产物N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼。
工业生产方法
虽然这种特定化合物的工业生产方法尚未有详细记载,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用连续流动反应器,并通过先进的纯化技术(如重结晶和色谱法)确保最终产物的纯度和收率。
化学反应分析
反应类型
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的亚砜或砜。
还原: 还原反应可以将亚胺基转化为胺。
取代: 苯并咪唑环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下,使用卤素、卤代烷和亲核试剂(如胺、硫醇)等试剂。
主要产物
氧化: 亚砜或砜。
还原: 相应的胺。
取代: 各种取代的苯并咪唑衍生物。
科学研究应用
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼在科学研究中具有多种应用:
药物化学: 该化合物因其与DNA相互作用并抑制细胞增殖的能力而被研究作为抗癌剂的潜力。
材料科学: 由于其独特的光物理性质,它被探索用于有机发光二极管(OLED)和其他电子器件。
有机合成: 该化合物作为合成具有潜在药物应用的更复杂分子的构建块。
作用机制
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼的作用机制涉及它与生物大分子的相互作用:
DNA结合: 蒽部分插入DNA双螺旋中,破坏DNA的正常功能并抑制复制和转录。
酶抑制: 该化合物可以抑制参与细胞增殖的特定酶,导致细胞周期停滞和凋亡。
相似化合物的比较
类似化合物
蒽衍生物: 蒽-9-甲醛和蒽-9-羧酸等化合物。
苯并咪唑衍生物: 2-巯基苯并咪唑和苯并咪唑-2-硫醇等化合物。
独特性
N'-[(E)-蒽-9-亚甲基]-2-(1H-苯并咪唑-2-硫基)乙酰肼因其蒽和苯并咪唑部分的组合而独一无二,这些部分赋予了独特的光物理和生物学性质。这使其成为多个科学学科研究的宝贵化合物。
属性
分子式 |
C24H18N4OS |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H18N4OS/c29-23(15-30-24-26-21-11-5-6-12-22(21)27-24)28-25-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,27)(H,28,29)/b25-14+ |
InChI 键 |
WBFHKPDEMRYZJN-AFUMVMLFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NC5=CC=CC=C5N4 |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)

